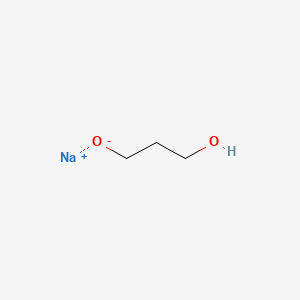

Propane-1,3-diol, sodium salt

Description

Contextualization within Organic Chemistry and Alkoxide Derivative Status

In the framework of organic chemistry, Propane-1,3-diol, sodium salt is classified as a sodium alkoxide. Alkoxides are strong bases formed by the deprotonation of an alcohol's hydroxyl group. In this case, one or both of the hydroxyl groups of propane-1,3-diol are deprotonated. ontosight.ai The formation of this alkoxide from the parent polyol (propane-1,3-diol) and sodium hydroxide (B78521) is a method to create a potent base catalyst. core.ac.uk

The resulting product is a strong base compound, predominantly a mono-sodium substituted alkoxide that can occur as an adduct with sodium hydroxide. core.ac.uk The powder diffraction pattern of the salt produced from 1,3-propanediol (B51772) and sodium hydroxide differs significantly from that of the sodium hydroxide reagent, confirming the formation of a new compound. core.ac.uk As an alkoxide, it serves as a powerful nucleophile, capable of participating in a variety of substitution and elimination reactions, making it a versatile reagent in organic synthesis.

Historical Academic Developments and Research Trajectories

The study of simple alkoxides is foundational to organic chemistry. However, specific research trajectories for this compound are often embedded within broader research programs. For instance, academic research in the 1980s, funded by the Ministry of Defence in the UK, investigated the synthesis of new low-melting polynitroaromatic compounds for use as plasticisers in explosives. shu.ac.uk In this context, a key reaction involved using sodium 3-hydroxypropoxide (the mono-sodium salt of propane-1,3-diol) as a nucleophile. shu.ac.uk This research demonstrated that 3-t-butylpicryl chloride reacted successfully with sodium 3-hydroxypropoxide in a propane-1,3-diol solvent to produce 3-(3-t-butyl-2,4,6-trinitrophenoxy)propanol in a 60% yield. shu.ac.uk This highlights its application as a specific reagent for creating complex ether linkages in highly specialized fields.

More recent research focuses on the parent molecule, 1,3-propanediol (PDO), particularly its production through biotechnological routes, such as the fermentation of glycerol (B35011) by microorganisms like Klebsiella pneumoniae. nih.govresearchgate.net The recovery and purification of PDO from fermentation broths often involves managing various salts, which are byproducts of the process. researchgate.netresearchgate.net While this research focuses on the removal of salts, it underscores the chemical environment in which related sodium compounds might be present or formed.

Significance in Advanced Chemical Synthesis and Materials Science as a Building Block

The primary significance of this compound lies in its function as a reactive building block for creating more complex molecules and materials. Its alkoxide nature makes it an excellent initiator or monomer in polymerization reactions and a key intermediate in nucleophilic substitution reactions.

The parent diol, propane-1,3-diol, is a crucial monomer for the production of high-performance polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). wikipedia.orgsinocurechem.com PTT is used in textiles, carpets, and packaging due to its durability and elasticity. sinocurechem.com The sodium salt can act as an initiator for the ring-opening polymerization of cyclic esters or as a precursor to derivatives used in the synthesis of polyesters and polyurethanes. sinocurechem.com

In direct chemical synthesis, the salt's utility as a nucleophile is paramount. As demonstrated in the synthesis of polynitroaromatic ethers, the propoxy-alcohol moiety can be introduced into a molecule by reacting the sodium salt with a suitable electrophile. shu.ac.uk Another application involves its use in creating ester derivatives. It can react with acids or their esters in the presence of a suitable solvent to form new ester compounds, which may have applications as bioactive molecules. google.com The formation of intermediate hydroxypropoxides is also a key step in the catalytic hydrogenolysis of glycerol to produce 1,2-propanediol and 1,3-propanediol, where the alkoxide forms on the surface of a catalyst. nih.govehu.es

Structure

3D Structure of Parent

Properties

CAS No. |

59571-05-0 |

|---|---|

Molecular Formula |

C3H7NaO2 |

Molecular Weight |

98.08 g/mol |

IUPAC Name |

sodium;3-hydroxypropan-1-olate |

InChI |

InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |

InChI Key |

XERFBGWORQPLCN-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Production Pathways

Chemical Synthesis Routes to Propane-1,3-diol, Sodium Salt and its Precursors

The synthesis of this compound, can be approached directly through alkali-mediated reactions or, more commonly, through the production of its precursor, 1,3-propanediol (B51772) (PDO), which is then converted to the sodium salt. The industrial production of PDO is dominated by two primary chemical routes, historically developed by Shell and Degussa/DuPont, respectively.

Direct Alkali-Mediated Conversions

These methods involve the direct formation of the sodium salt, either from the parent diol or from a halogenated precursor.

The most direct route to this compound involves the neutralization of propane-1,3-diol with a sodium base. evitachem.com In this acid-base reaction, the hydroxyl groups of the diol act as very weak acids and are deprotonated by a strong base like sodium hydroxide (B78521) to form the corresponding sodium alkoxide salt. evitachem.comontosight.ai The reaction can also be carried out using other sodium bases, such as sodium carbonate (Na₂CO₃), which is used as a neutralizing agent in related diol processing. epo.org This straightforward conversion is a common method for producing metallic salts of alcohols.

A similar principle is applied in the synthesis of related compounds, such as the sodium salt of 2-nitro-1,3-propanediol, where sodium methylate is reacted with the parent nitro-diol in a methanolic solution. google.com

Propane-1,3-diol can be synthesized via the nucleophilic substitution reaction of a dihalogenated propane (B168953), such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane, with hydroxide ions from sodium hydroxide. evitachem.comchemguide.co.uk In this reaction, the halogenoalkane is typically heated under reflux with an aqueous solution of sodium hydroxide. chemguide.co.uk The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide ion to form an alcohol. docbrown.info

The reaction proceeds as follows for 1,3-dibromopropane: Br-(CH₂)₃-Br + 2 NaOH → HO-(CH₂)₃-OH + 2 NaBr

To ensure the reactants mix effectively, as halogenoalkanes are insoluble in water, a mixed solvent of ethanol (B145695) and water is often used. chemguide.co.uk The resulting 1,3-propanediol can then be converted to its sodium salt in the same reaction vessel if excess sodium hydroxide is present, or in a subsequent neutralization step. This nucleophilic substitution mechanism is a fundamental method for producing alcohols from halogenoalkanes. chemistrystudent.comchemistrystudent.com

Multi-Step Chemical Pathways for 1,3-Propanediol Synthesis

The large-scale industrial production of 1,3-propanediol, the immediate precursor to the sodium salt, has been dominated by two main chemical processes. researchgate.netnih.gov These pathways start from different petrochemical feedstocks but converge on the same intermediate, 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated. isisn.org

The Shell process utilizes ethylene (B1197577) oxide as the starting material. researchgate.netinternationalscholarsjournals.com This route involves a two-step synthesis where ethylene oxide first undergoes hydroformylation (also known as the oxo process) to produce 3-hydroxypropionaldehyde (3-HPA), which is then hydrogenated to yield 1,3-propanediol. isisn.orgresearchgate.net

The hydroformylation step involves reacting ethylene oxide with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. wikipedia.orggoogle.com

Catalyst System : The process typically employs a cobalt-based catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), often in combination with a promoter. aiche.orgresearchgate.net A bimetallic cobalt-ruthenium catalyst system with specific phosphine (B1218219) ligands has also been developed to improve yields and allow for milder reaction conditions. isisn.orggoogle.com

Reaction Conditions : The reaction is conducted in an inert solvent, like methyl tert-butyl ether (MTBE), at elevated temperatures (e.g., 60°C to 90°C) and high pressures (e.g., 100 to 4000 psi). google.comresearchgate.netgoogle.com

The intermediate 3-HPA is then separated from the catalyst via water extraction and subsequently hydrogenated to 1,3-propanediol, often using a nickel-based catalyst. internationalscholarsjournals.comaiche.org While this process can achieve high yields of PDO, the need for high-pressure equipment and complex catalyst systems presents economic challenges. chemicalbook.com

| Process Step | Catalyst | Promoter/Ligand | Solvent | Temperature | Pressure | Yield/Selectivity | Reference |

| Hydroformylation | Cobalt Carbonyl (Co₂(CO)₈) | Organic Phosphonium | MTBE | ~85°C | - | 83% Selectivity (HPA) | researchgate.net |

| One-Step Hydroformylation | Cobalt-Ruthenium | Bis(phospholano)ethane | MTBE | 90°C | 1500 psi | >70% Yield (PDO) | isisn.orggoogle.com |

| Hydrogenation | Nickel-based | - | Water | - | High | High Conversion | internationalscholarsjournals.comaiche.org |

The Degussa-DuPont process starts with acrolein, which is derived from the oxidation of propylene. nih.govrsc.org This pathway also consists of two main steps: the hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA), followed by the hydrogenation of the 3-HPA intermediate. researchgate.netresearchgate.net

The hydration of acrolein is an acid-catalyzed addition of water across the carbon-carbon double bond. guidechem.com

Catalyst System : This step typically uses weakly acidic ion-exchange resins as catalysts to achieve high selectivity. researchgate.netresearchgate.net

Reaction Conditions : The reaction is carried out in an aqueous solution at moderate temperatures, for instance, between 40°C and 70°C, with a controlled concentration of acrolein to minimize the formation of byproducts. researchgate.netpatsnap.com

The resulting aqueous solution of 3-HPA is then hydrogenated to produce 1,3-propanediol. teledos.gr

Catalyst System : Various hydrogenation catalysts are effective, including Raney nickel, as well as supported noble metals like platinum or ruthenium on activated carbon. researchgate.netresearchgate.netgoogle.com

Reaction Conditions : The hydrogenation is often performed in multiple stages at different temperatures (e.g., a low-temperature stage from 30-80°C followed by a high-temperature stage from 100-180°C) to ensure complete conversion and high purity of the final 1,3-propanediol product. google.com This process can achieve a final PDO selectivity greater than 99%. researchgate.net

| Process Step | Catalyst | Temperature | Pressure | Conversion/Selectivity | Reference |

| Hydration | Acidic Ion-Exchange Resin | 40°C - 55°C | ~0.35 MPa | >85% Conversion, >90% Selectivity (3-HPA) | researchgate.netpatsnap.com |

| Hydrogenation (Stage 1) | Raney Nickel / Ru-Ni/SiO₂ | 30°C - 80°C | 2.0 - 6.0 MPa | 50-95% Conversion | researchgate.netgoogle.comrsc.org |

| Hydrogenation (Stage 2) | Raney Nickel / Ru-Ni/SiO₂ | 100°C - 180°C | 2.0 - 6.0 MPa | >99% Conversion, >99% Selectivity (PDO) | researchgate.netgoogle.comrsc.org |

Catalytic Systems in Chemical Production and Transformation

Catalysis is central to the chemical synthesis of 1,3-propanediol (1,3-PDO), offering pathways from different starting materials through either homogeneous or heterogeneous systems. These processes are typically energy-intensive, requiring high temperatures and pressures. chemmethod.com

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a method for producing 1,3-propanediol from ethylene oxide. A one-step synthesis method involves the hydroformylation of ethylene oxide with synthesis gas (a mixture of H₂ and CO). researchgate.netgoogle.com This reaction can be effectively carried out using a bimetallic cobalt-ruthenium catalyst combined with a bis(phospholano)alkane ligand, solubilized in an ether solvent like methyl tert-butyl ether (MTBE). google.com Under conditions of approximately 90°C and 1500 psi, this system has achieved 1,3-PDO yields greater than 70% based on the initial ethylene oxide. google.com

Homogeneous catalysts are also employed in the transformation of 1,3-propanediol into its derivatives. For instance, iridium-based catalysts such as [CpIrCl₂(NHC)] (where Cp is pentamethylcyclopentadienyl and NHC is an N-heterocyclic carbene) can catalyze the hydrogen transfer initiated dehydration (HTID) of 1,3-PDO. researchgate.net This process selectively yields valuable aldehydes like propionaldehyde, which can further undergo self-aldol condensation to form C6 aldehydes. researchgate.net The use of ionic liquids as a solvent in these reactions facilitates catalyst recycling and product isolation. researchgate.net

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a prominent pathway for producing 1,3-propanediol, primarily through the hydrogenolysis of glycerol (B35011). frontiersin.org This process is attractive as glycerol is an abundant byproduct of biodiesel production. frontiersin.org The reaction mechanism is generally accepted as a two-step process: first, the acid-catalyzed dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by the metal-catalyzed hydrogenation of 3-HPA to 1,3-propanediol. frontiersin.org

The key to maximizing 1,3-PDO selectivity over its isomer, 1,2-propanediol, is the use of bifunctional catalysts that possess both acidic sites for dehydration and metallic sites for hydrogenation. frontiersin.orgfrontiersin.org Brønsted acidity is particularly crucial for selectively dehydrating the secondary hydroxyl group of glycerol. rsc.org

Several catalytic systems have been developed, with noble metal-based catalysts being extensively studied. researchgate.net

Pt-W-based Catalysts: Platinum-tungsten systems are among the most effective. The acidic properties of tungsten oxides (WOx) combined with the hydrogenation capability of platinum facilitate the selective conversion of glycerol. frontiersin.orgfrontiersin.org Studies show that factors like the catalyst support (e.g., Al₂O₃, ZrO₂, SiO₂-TiO₂) and the physicochemical state of the WOx species play significant roles in catalyst activity and selectivity. researchgate.net For example, an optimized Pt-WOx/Al₂O₃ catalyst can achieve a 45.1% selectivity to 1,3-PDO at 44.7% glycerol conversion. researchgate.net

Ir-Re-based Catalysts: Iridium-Rhenium catalysts, often supported on materials like H-ZSM-5 or rutile titanium dioxide, also show high performance. frontiersin.orgresearchgate.net A synergistic effect between iridium and rhenium oxide (ReOx) species is noted for enhancing catalyst stability and activity. frontiersin.org An Ir-ReOx/rutile catalyst has achieved a high 1,3-PDO productivity of 52 g gIr⁻¹ h⁻¹. frontiersin.org

The table below summarizes the performance of various heterogeneous catalysts in the hydrogenolysis of glycerol to 1,3-propanediol.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Glycerol Conversion (%) | 1,3-PDO Yield (%) | Reference |

| Pt-WOx/Al₂O₃ | Alumina | 220 | 60 | 44.7 | 45.1 (selectivity) | researchgate.net |

| Pt/WOx/ZrO₂ | Zirconia | - | - | - | - | frontiersin.org |

| Ir-ReOx/H-ZSM-5 | H-ZSM-5 | - | - | - | Dependent on Re/Ir ratio | researchgate.net |

| Pt/WOx/SiO₂-TiO₂ | Silica-Titania | - | - | 85.0 | 45.7 | researchgate.net |

Challenges in heterogeneous catalysis remain, including achieving higher yields and catalyst stability for industrial-scale application. frontiersin.orgfrontiersin.org

Biotechnological Production of 1,3-Propanediol and Downstream Processing of Related Sodium Salts

Biotechnological routes offer an environmentally friendly alternative to chemical synthesis, utilizing renewable feedstocks and operating under milder conditions. internationalscholarsjournals.comnih.gov The core of this approach is the microbial fermentation of sugars or glycerol to produce 1,3-propanediol. chemmethod.comisisn.org The resulting 1,3-propanediol can then be purified and converted to this compound in a downstream processing step, typically through a reaction with a sodium base.

Microbial fermentation is a well-established method for converting renewable resources into valuable chemicals like 1,3-propanediol. internationalscholarsjournals.com The primary feedstock for this process is glycerol, which is abundantly available as a byproduct of the biodiesel industry. chemmethod.cominternationalscholarsjournals.com This bioconversion is advantageous as it utilizes a low-cost, renewable carbon source. internationalscholarsjournals.com Some processes also use glucose, which is first converted to glycerol by the microorganism and then to 1,3-propanediol. nih.govnih.gov

The fermentation is typically carried out by specific bacterial species under anaerobic or microaerophilic conditions. chemmethod.com The process involves a two-step enzymatic pathway within the microorganism, where glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) and subsequently reduced to 1,3-propanediol. nih.gov This reduction step requires a supply of reducing equivalents (NADH). nih.govmdpi.com

A two-step fermentation process has also been developed, using two different recombinant microorganisms. ucp.pt In the first step, a metabolically engineered Saccharomyces cerevisiae strain converts a sugar like glucose into glycerol. ucp.pt In the second step, an engineered Clostridium acetobutylicum strain converts the glycerol into 1,3-propanediol. ucp.pt

Several native microorganisms are known to produce 1,3-propanediol from glycerol. Among the most studied and efficient producers are species from the genera Klebsiella and Clostridium. isisn.orgfrontiersin.org

Klebsiella pneumoniae : This facultative anaerobe is widely used for 1,3-PDO production due to its high substrate tolerance and productivity. chemmethod.comgjesm.net Some strains can perform the fermentation under mild aerobic conditions, which can be an advantage. purdue.edu Research has focused on optimizing fermentation conditions and developing robust strains. For instance, a newly isolated strain, BA11, showed a high productivity of 1.2 g/L-h and could tolerate a pH range of 6 to 8.5. gjesm.net Fed-batch fermentation strategies with K. pneumoniae have achieved final 1,3-PDO concentrations as high as 70 g/L. purdue.edu

Clostridium butyricum : This strict anaerobe is another promising producer of 1,3-PDO. isisn.orgmdpi.com It is considered safe for industrial processes as it has low pathogenic potential. scirp.org Studies have demonstrated its ability to efficiently convert both pure and crude glycerol. mdpi.comucp.pt In batch cultures, yields of around 0.60 mol of 1,3-PDO per mole of glycerol consumed have been consistently reported. ucp.pt A high-producing strain, C. butyricum DL07, achieved a titer of 104.8 g/L with a productivity of 3.38 g/(L·h) in fed-batch fermentation. nih.gov

Other microorganisms capable of producing 1,3-PDO include species of Citrobacter, Enterobacter, and Lactobacillus. chemmethod.comisisn.org The table below highlights the performance of various microbial strains in producing 1,3-propanediol.

| Microorganism | Strain | Feedstock | Fermentation | Max 1,3-PDO Titer (g/L) | Yield (mol/mol) | Reference |

| Klebsiella pneumoniae | BA11 | Glycerol (20 g/L) | Aerobic Batch | 9.3 | 0.56 | gjesm.net |

| Klebsiella pneumoniae | ATCC 25955 derivative | Raw Glycerol | Fed-Batch | 70 | 0.60 | purdue.edu |

| Klebsiella pneumoniae | Engineered Strain | Glycerol | Fed-Batch | 87.5 | - | srce.hr |

| Clostridium butyricum | VPI 3266 | Raw Glycerol | Batch/Continuous | - | ~0.60 | ucp.pt |

| Clostridium butyricum | Immobilized Cells | Pure Glycerol (70.4 g/L) | Repeated Batch | 28.3 | 0.42 (g/g) | mdpi.com |

| Clostridium butyricum | DL07 | Pure Glycerol | Fed-Batch | 104.8 | - | nih.gov |

| Clostridium acetobutylicum | DG1 (pSPD5) | Glucose (103 g/L) | Two-Step Fed-Batch | 25.5 | 0.56 (g/g glycerol) | ucp.pt |

To overcome limitations of wild-type strains, such as low productivity and the formation of unwanted byproducts, metabolic engineering has been extensively applied. internationalscholarsjournals.comnih.gov The goal is to develop recombinant strains with enhanced production capabilities. nih.govcapes.gov.br

Key strategies in metabolic engineering include:

Heterologous Pathway Expression: Genes from natural 1,3-PDO producers are introduced into host organisms like Escherichia coli or Saccharomyces cerevisiae that are well-suited for industrial fermentation. nih.govnih.gov DuPont and Tate & Lyle commercialized a process using a recombinant E. coli strain that converts glucose directly to 1,3-PDO. frontiersin.orgscirp.org

Blocking Competing Pathways: To channel more carbon flux towards 1,3-PDO, genes responsible for the synthesis of major byproducts are deleted. srce.hr Common targets for gene knockout include those for lactate (B86563) (ldhA), acetate, and ethanol (aldH) formation. srce.hrnih.gov Deleting the ldhA gene in K. pneumoniae eliminated lactate accumulation and increased the 1,3-PDO titer. nih.gov

Enhancing Precursor and Cofactor Supply: The conversion of glycerol to 1,3-PDO requires the reducing equivalent NADH. nih.govmdpi.com Engineering strategies aim to increase the intracellular NADH/NAD+ ratio. For example, disrupting the arcA gene in K. pneumoniae activates the TCA cycle, leading to a 54.2% increase in the NADH/NAD+ ratio and improved 1,3-PDO yield per cell. nih.gov

Improving Substrate Utilization: When using mixed sugars or co-fermenting glucose and glycerol, the efficiency can be limited by glucose repression. Deleting the crr gene in K. pneumoniae was shown to weaken the glucose effect, enhancing the co-utilization of glucose and glycerol and increasing the final 1,3-PDO concentration to 23.8 g/L. nih.gov

Through these systematic engineering efforts, strains have been developed that achieve significantly higher yields and titers than their parent strains, making the biotechnological production of 1,3-propanediol economically competitive. rsc.orgresearchgate.net

Microbial Fermentation Processes for Propanediol (B1597323) Synthesis from Renewable Feedstocks

Substrate Utilization and Metabolic Pathway Elucidation

The microbial synthesis of 1,3-propanediol (1,3-PDO) is a well-established biotechnological process that primarily utilizes glycerol as a carbon source. Several naturally occurring microorganisms, including species from the genera Clostridium, Klebsiella, Citrobacter, and Lactobacillus, are capable of converting glycerol into 1,3-PDO under anaerobic conditions. frontiersin.orgnih.govcelignis.com The core metabolic pathway involves a two-step enzymatic reduction of glycerol. frontiersin.org

While glycerol, a byproduct of biodiesel production, is a cost-effective feedstock, its use can be complicated by impurities that inhibit microbial growth. celignis.comchemmethod.com To overcome the limitations of natural producers and to utilize more refined and abundant feedstocks like glucose, metabolic engineering strategies have been employed. nih.gov A common approach involves creating recombinant strains of Escherichia coli, which does not naturally produce 1,3-PDO. asm.org This is achieved by introducing the necessary genes, such as the dha regulon from Klebsiella pneumoniae which encodes for glycerol dehydratase and 1,3-propanediol oxidoreductase, into an E. coli host. asm.orgnih.govacademicjournals.org

| Microorganism | Substrate(s) | Key Genetic Modifications / Fermentation Strategy | 1,3-PDO Titer (g/L) | Yield (mol/mol glycerol) | Reference |

|---|---|---|---|---|---|

| Citrobacter freundii AD119 | Glycerol | Fed-batch fermentation, optimized pH and temperature | 53.44 | N/A | mdpi.com |

| Klebsiella pneumoniae | Glycerol & Glucose | Co-fermentation | ~70 | N/A | nih.govdss.go.th |

| Engineered E. coli JA11 | Glycerol & Glucose | Introduced NADP+-dependent GAPDH, optimized glucose transport | 13.47 | 0.64 | nih.gov |

| Engineered E. coli NSK015 | Glycerol & Glucose | Chromosomal integration of gdrAB-dhaB123 (from K. pneumoniae) and yqhD (from E. coli); deletion of ldhA, ackA, pflB | 36.8 | 0.99 | nih.govresearchgate.net |

| Lactobacillus panis PM1 | Glycerol & Glucose | Redox potential control (-200 mV) with potassium ferricyanide | 23.38 | 0.82 | usask.ca |

Downstream Processing and Recovery of 1,3-Propanediol from Bioreactions

The recovery of 1,3-propanediol from fermentation broths presents a significant challenge due to its physicochemical properties and the complexity of the broth. acs.orghep.com.cn Being highly hydrophilic and having a high boiling point, 1,3-PDO cannot be easily separated from the dilute aqueous broth by conventional distillation without substantial energy input. dss.go.thhep.com.cn The fermentation broth is a complex mixture containing not only the product but also microbial cells, residual substrates (like glycerol), inorganic salts from the medium, and various organic byproducts such as acetic acid, butyric acid, and 2,3-butanediol. nih.gov Therefore, multi-step downstream processing strategies are required to isolate and purify 1,3-PDO to the high degree required for polymerization applications. These processes often include initial clarification steps like ultrafiltration to remove biomass, followed by a combination of advanced separation techniques. nih.govnih.gov

Reactive Extraction Strategies for Propanediol Conversion and Separation

Reactive extraction is an advanced separation technique that enhances the efficiency of extracting 1,3-PDO from aqueous solutions. This method involves converting the highly polar 1,3-PDO into a less polar, more hydrophobic compound through a reversible chemical reaction, making it easier to extract into an organic solvent. dss.go.th A common strategy is the cyclic acetalization of 1,3-PDO with an aldehyde, such as acetaldehyde, propionaldehyde, or butyraldehyde (B50154), to form a substituted 1,3-dioxane (B1201747). dss.go.thacs.orgacs.org

This reaction is typically catalyzed by a solid acid catalyst, like a strongly acidic cation-exchange resin (e.g., Dowex or Amberlite). dss.go.thacs.org The aldehyde can serve as both the reactant and the extractant, simplifying the process. acs.orgacs.org For example, reacting 1,3-PDO with butyraldehyde forms 2-propyl-1,3-dioxane, which has a much higher affinity for the organic phase. acs.orgepa.gov After extraction, the 1,3-PDO is recovered by hydrolyzing the acetal (B89532) back to the diol and the aldehyde, often in a reactive distillation column. acs.orgepa.gov This allows for the simultaneous recovery of the product and regeneration of the aldehyde for reuse. Studies have shown that this combined reaction-extraction process can achieve high conversion of 1,3-PDO (over 98%) and efficient recovery into the organic phase. dss.go.thnih.gov

| Aldehyde | Resulting Acetal | Distribution Coefficient (Organic/Aqueous) | Reaction Equilibrium Constant | Reference |

|---|---|---|---|---|

| Acetaldehyde | 2-Methyl-1,3-dioxane | ~0.4-0.8 (in o-xylene) | N/A | dss.go.th |

| Propionaldehyde | 2-Propyl-1,3-dioxane | 27.0 - 28.1 | 1390 - 625 | acs.orgacs.org |

| Butyraldehyde | 2-Propyl-1,3-dioxane | N/A | 3480 - 470 | acs.orgacs.org |

| Isobutyraldehyde | 2-Isopropyl-1,3-dioxane | 38.5 - 57.9 | 678 - 204 | acs.orgacs.org |

Salting-Out Extraction Techniques with Inorganic Salts for Aqueous Phase Separation

Salting-out extraction is an effective method for separating hydrophilic compounds like 1,3-PDO from aqueous solutions. The process involves the addition of a high concentration of an inorganic salt to the fermentation broth, which reduces the solubility of the organic compound by decreasing the amount of "free" water available for solvation. researchgate.netscirp.org This effect forces the 1,3-PDO to partition into a water-miscible organic solvent (like ethanol or isopropanol) that is added to the system, leading to the formation of two distinct aqueous and organic phases. nih.govscirp.org

Various inorganic salts, including sodium salts, have been investigated for their salting-out efficiency. Salts with multivalent anions, such as phosphates (K₃PO₄, Na₃PO₄) and carbonates (K₂CO₃), are particularly effective due to their strong hydration capacity. researchgate.net For instance, using a two-salt system of sodium phosphate (B84403) and sodium sulfate (B86663) has been shown to achieve a recovery of 92.5% for 1,3-PDO into the pentanol (B124592) phase. acs.org Similarly, a K₂CO₃ and isopropanol (B130326) system effectively recovered 1,3-PDO while also separating it from acetic acid. scirp.org A notable advantage of this method is its ability to operate at room temperature with high recovery yields. nih.gov However, the high salt concentration can lead to challenges in solvent and salt recovery and recycling, which is crucial for the economic viability of the process. scirp.orggoogle.com

| Salt System | Solvent | 1,3-PDO Recovery (%) | Key Findings | Reference |

|---|---|---|---|---|

| Sodium Phosphate (Na₃PO₄) | Pentanol | 72% | Single-salt system. | acs.org |

| Sodium Sulfate (Na₂SO₄) | Pentanol | 65.6% | Single-salt system. | acs.org |

| Sodium Phosphate + Sodium Sulfate | Pentanol | 92.5% | Two-salt system demonstrates synergistic effect. | acs.org |

| Potassium Carbonate (K₂CO₃) + Potassium Phosphate (K₂HPO₄) | Isopropanol | 98.27% | Achieved high recovery but less than 65% removal of organic acid salts. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Ethanol | >95% | Effective recovery but low purity of the final product. | scirp.org |

Adsorptive Separation Methodologies for Bioproduct Purification

Adsorptive separation offers a highly selective means of purifying 1,3-propanediol from fermentation broths, often targeting the removal of specific impurities like glycerol, salts, and organic acids. This technique relies on the preferential binding of certain molecules to the surface of a solid adsorbent material. hep.com.cngoogle.com Various adsorbents have been explored, including zeolites, non-ionic polymeric resins, and ion-exchange resins. hep.com.cnnih.govbibliotekanauki.pl

Zeolites , which are crystalline aluminosilicates, can separate molecules based on size, shape, and polarity. For example, H-ZSM-5 zeolite has shown good selectivity for adsorbing 1,3-PDO from mixtures containing glycerol, with reported adsorption capacities around 91.3 mg/g. hep.com.cngoogle.com Elution with an ethanol/water mixture can then recover the 1,3-PDO with high yield. google.com

Polymeric resins , such as the non-ionic Amberlite XAD series (e.g., XAD-7 and XAD-16), are also effective. hep.com.cn These resins have a macroreticular structure with high surface area and can adsorb 1,3-PDO based on hydrophobic and hydrophilic interactions. Their adsorption capacity can be significantly higher than that of zeolites. hep.com.cn A novel approach involves using resins that enclose an extractant (extractive adsorption), which combines the principles of adsorption and extraction and shows enhanced capacity and selectivity. nih.gov

Ion-exchange chromatography is primarily used to remove charged impurities like inorganic salts and organic acids from the non-ionic 1,3-PDO. nih.govbibliotekanauki.pljairjp.com A common strategy employs a strong acid cation-exchange resin followed by a weak base anion-exchange resin to remove over 98% of salts. nih.gov Cation exchange resins in specific ionic forms (e.g., H+, Na+, Ca2+) can also be used to separate 1,3-PDO from other non-ionic impurities like glycerol, based on subtle differences in their interactions with the resin. bibliotekanauki.pl The H+ form of the resin has been noted as particularly effective for recovering 1,3-PDO from glycerol-containing solutions. bibliotekanauki.pl

| Adsorbent Type | Specific Material | Adsorption Capacity / Key Feature | Reference |

|---|---|---|---|

| Zeolite | H-ZSM-5 | ~91.3 mg/g; selective for 1,3-PDO over glycerol. | hep.com.cngoogle.com |

| Polymeric Resin | Amberlite XAD-7 / XAD-16 | Higher capacity than zeolites; separates based on non-ionic interactions. | hep.com.cn |

| Extractive Adsorption Resin | MA-PS-DVB (enclosing mixed alcohols) | High recovery of 1,3-PDO (97.1%) and effective removal of salts (93.8%) and proteins (90.9%). | nih.gov |

| Cation Exchange Resin | Polystyrene sulfonate (H+ form) | Effective for separating 1,3-PDO from glycerol. | bibliotekanauki.pl |

| Cation Exchange Resin | Polystyrene sulfonate (Ca2+ or Na+ form) | Used for separating 1,3-PDO from other non-ionic impurities. | nih.govbibliotekanauki.pl |

Chemical Reactivity, Derivatization, and Transformation Studies

Nucleophilic and Basic Reactivity of Propane-1,3-diol, Sodium Salt and Related Anions

This compound, is the mono-alkoxide of propane-1,3-diol. The formation of this salt, typically through the reaction of the diol with a strong base like sodium hydride (NaH), significantly enhances the reactivity of the oxygen atom. The resulting anion, [HO(CH₂)₃O]⁻, is a potent nucleophile and a strong base, making it a valuable intermediate in organic synthesis.

The hydride ion from NaH acts as a base, deprotonating one of the hydroxyl groups of propane-1,3-diol to form the corresponding alkoxide and hydrogen gas. youtube.com This resulting alkoxide is a significantly stronger nucleophile than the parent diol because the negative charge is localized on the oxygen atom. While sodium hydride itself is a poor nucleophile due to its limited solubility in common organic solvents and its tendency to react at the surface of its crystal lattice, its utility lies in its ability to generate more potent, soluble nucleophiles from alcohols. youtube.comresearchgate.net

The basicity of the propane-1,3-diolate anion makes it suitable for proton abstraction in various reactions. However, its primary role in synthetic chemistry is as a nucleophile. The reactivity of alkoxides is influenced by factors such as the solvent and the structure of the alcohol. lehigh.edu In the case of the propane-1,3-diolate anion, the presence of the second hydroxyl group on the propane (B168953) backbone can influence its reactivity profile, potentially participating in intramolecular hydrogen bonding or further reactions.

Derivatization Strategies for Functionalized Propanediol (B1597323) Structures

The two hydroxyl groups of propane-1,3-diol are key to its versatility as a building block in chemical synthesis. A variety of derivatization strategies exist to create functionalized structures, with esterification, etherification, and cyclization being among the most common.

Esterification is a fundamental reaction for propane-1,3-diol, often employed in the synthesis of polyesters. The reaction involves the condensation of the diol's hydroxyl groups with carboxylic acids or their derivatives. chemicalbook.com This process is typically catalyzed by acids or specific metal catalysts. For instance, the esterification of propane-1,3-diol with terephthalic acid to produce polytrimethylene terephthalate (B1205515) (PTT) can be effectively catalyzed by a combination of tin and titanium compounds. google.com The reaction conditions, including temperature and catalyst concentration, are crucial for achieving high yields and minimizing side reactions. google.com

Heterogeneous acid catalysts, such as sulfonic resins, have also been demonstrated to be effective in the esterification of propane-1,3-diol with fatty acids like oleic acid, aiming to produce bio-based components for lubricants. mdpi.com These catalysts offer the advantage of easier separation from the reaction mixture.

Etherification of propane-1,3-diol can be achieved through reactions like the Williamson ether synthesis. This reaction involves the deprotonation of the diol to form the sodium salt (the alkoxide), which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an ether linkage. The use of the sodium salt is crucial as alkoxides are much stronger nucleophiles than the neutral alcohols. The reaction of the mono-sodium salt of propane-1,3-diol with an alkyl halide would yield a 3-(alkoxy)propan-1-ol. Subsequent deprotonation and reaction of the remaining hydroxyl group can lead to the formation of a diether.

The 1,3-disposition of the hydroxyl groups in propane-1,3-diol makes it an ideal substrate for cyclization reactions to form six-membered heterocyclic rings.

Dioxane Formation: Propane-1,3-diol reacts with aldehydes and ketones, typically under acidic catalysis, to form 1,3-dioxane (B1201747) derivatives. qub.ac.ukthieme-connect.de This reaction is a form of acetal (B89532) or ketal formation and is often used as a method for protecting the diol or carbonyl functional group in a multi-step synthesis. thieme-connect.de For example, the reaction of propane-1,3-diol with furfural, an aldehyde derived from biomass, yields a substituted 1,3-dioxane. qub.ac.uk The process can be catalyzed by solid acid catalysts, such as cation exchange resins, which facilitate the reaction and subsequent separation of the product. google.com

Cyclic Carbonate Formation: The synthesis of six-membered cyclic carbonates from propane-1,3-diol is an area of growing interest, particularly as an alternative to using hazardous phosgene-based reagents. rsc.org Modern methods utilize carbon dioxide (CO₂) as a green and safe carbonation agent. The reaction of 1,3-diols with low-pressure CO₂ at room temperature can efficiently produce cyclic carbonates. rsc.orgbath.ac.uk This transformation is often facilitated by catalysts, with heterocyclic carbenes being identified as effective catalysts for this challenging reaction. rsc.org

Introducing an azide (B81097) group into the propanediol structure provides a versatile chemical handle for further transformations, such as click chemistry or reduction to amines. The synthesis of azido-propanediols can be accomplished through a multi-step chemo-enzymatic process. A representative synthesis starting from the closely related glycerol (B35011) involves selective acetylation of the primary hydroxyl groups, followed by mesylation of the secondary hydroxyl group, and finally, nucleophilic substitution with an azide salt to yield 2-azido-1,3-propanediol. researchgate.net A similar strategy could be envisioned starting from appropriately protected propane-1,3-diol derivatives.

Transition metal-catalyzed reactions have also emerged as powerful tools for azidation. mdpi.com These methods can offer alternative pathways for the introduction of azide functionalities into diol-based structures. The choice of azidation reagent is critical, with a move towards safer alternatives to potentially explosive azide sources. researchgate.net

Oxidation and Reduction Pathways of Propanediols

The hydroxyl groups of propanediols can be oxidized to yield aldehydes, ketones, or carboxylic acids. Conversely, related carbonyl compounds can be reduced to form propanediols.

The selective oxidation of propane-1,3-diol presents a synthetic challenge due to the presence of two reactive primary hydroxyl groups. Homogeneous oxidation of propane-1,3-diol with oxygen at temperatures between 400-500 K has been shown to proceed via a radical-mediated pathway, yielding acrolein as the major product with approximately 90% selectivity. nih.gov This process involves dehydration and oxidative dehydrogenation. nih.gov

For more controlled and selective oxidations, heterogeneous catalytic systems are often employed. While specific studies on the selective oxidation of propane-1,3-diol to hydroxyaldehydes or dicarboxylic acids are an area of ongoing research, insights can be drawn from studies on similar diols. For instance, the selective oxidation of 1,2-propanediol to lactic acid has been successfully achieved using Cu-modified gold catalysts supported on hydrotalcite. rsc.org This suggests that bimetallic catalysts supported on basic materials could be a promising avenue for the selective oxidation of propane-1,3-diol. The design of the catalyst is crucial to control the reaction pathway and prevent over-oxidation or C-C bond cleavage. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key reactions discussed in this article.

Table 1: Esterification of Oleic Acid with 1,3-Propanediol (B51772) Users can sort the data by clicking on the column headers.

| Catalyst | Temperature (°C) | Time (min) | Molar Ratio (Diol:Acid) | Conversion (%) |

| Sulfonic Resin | 120 | 180 | 1:2 | ~60 |

| Sulfonic Resin | 180 | 360 | 1:2 | >90 |

| Tin/Titanium | 155-250 | Variable | 1.1:1 to 2.2:1 | High |

Data synthesized from research findings on heterogeneous acid catalysts and patent literature. google.commdpi.comresearchgate.net

Table 2: Cyclization Reactions of 1,3-Propanediol Users can sort the data by clicking on the column headers.

| Reaction Type | Reagents | Catalyst | Key Conditions | Product |

| Dioxane Formation | Aldehyde/Ketone | Acid (e.g., TsOH, Cation Exchange Resin) | Water removal | 1,3-Dioxane derivative |

| Cyclic Carbonate | Carbon Dioxide (CO₂) | CeO₂, Heterocyclic Carbenes | Low pressure, Room Temp | Trimethylene Carbonate |

Data based on studies of dioxane and cyclic carbonate synthesis. qub.ac.ukthieme-connect.dersc.org

Metal-Mediated Transformations Involving 1,3-Diols and Their Derivatives

Metal-mediated and metal-catalyzed reactions are fundamental in the transformation of 1,3-diols and their derivatives, enabling a wide range of synthetic applications. These transformations often leverage the unique reactivity imparted by the metal center to activate the diol or its derivatives for subsequent reactions.

One significant area of research is the selective hydrogenolysis of glycerol to propanediols using metal catalysts. researchgate.net For example, transition metal-doped Pt/TiO₂ catalysts, incorporating oxides of chromium, molybdenum, or tungsten, have been shown to selectively produce either 1,2-propanediol or 1,3-propanediol. researchgate.net The addition of molybdenum or tungsten oxides introduces Brønsted acidity, which favors the formation of 1,3-propanediol. researchgate.net In contrast, chromium oxide modification can decrease the hydrogenating ability of platinum, leading to 1,2-propanediol. researchgate.net This highlights how the choice of metal and support can precisely control the reaction outcome.

Iridium-catalyzed reactions have also been explored for the transformation of 1,3-propanediol derivatives. For instance, O-acetyl 1,3-propanediol can act as a proelectrophile for acrolein in iridium-catalyzed carbonyl allylation reactions. nih.gov In this process, an iridium catalyst modified with (R)-SEGPHOS facilitates the coupling of O-acetyl 1,3-propanediol with racemic α-substituted allylic acetates to form 3-hydroxy-1,5-hexadienes with high selectivity. nih.gov

Furthermore, non-precious metal catalysts have been employed for the synthesis of valuable chemicals from 1,3-propanediol. Oxidative dehydrogenative heterocoupling of 1,3-propanediol with anilines to produce quinolines has been achieved using heterogeneous catalysts based on manganese(II) or cobalt(II) bismuth oxycarbonates (MBi₂O₂CO₃) at 150°C in air. qub.ac.uk For the synthesis of unsubstituted quinolines, a nickel(II)-based catalyst was also found to be effective. qub.ac.uk These reactions, although sometimes slow, can provide very good yields of the desired products. qub.ac.uk

The Suzuki-Miyaura reaction, a powerful tool for forming carbon-carbon bonds, is another example of a metal-catalyzed cross-coupling reaction that can be applied to derivatives of 1,3-diols. acs.org This reaction typically uses a palladium(0) catalyst to couple organoboron compounds with organohalides. acs.org

Table 2: Examples of Metal-Mediated Transformations of 1,3-Diol Derivatives

| 1,3-Diol Derivative | Metal Catalyst | Reaction Type | Product |

|---|---|---|---|

| Glycerol | Pt/TiO₂ doped with MoOx or WOx | Selective Hydrogenolysis | 1,3-Propanediol |

| O-Acetyl 1,3-propanediol | Iridium modified with (R)-SEGPHOS | Carbonyl Allylation | 3-Hydroxy-1,5-hexadienes |

| 1,3-Propanediol | Mn(II) or Co(II) bismuth oxycarbonates | Oxidative Dehydrogenative Heterocoupling with Anilines | Quinolines |

Applications in Advanced Materials Science

Monomer for Polymer Synthesis

As a bifunctional molecule, propane-1,3-diol, and by extension its sodium salt, is a fundamental monomer in step-growth polymerization. The sodium salt, in particular, can act as a potent nucleophile or a catalyst in these reactions, facilitating the formation of long polymer chains.

Polytrimethylene terephthalate (B1205515) (PTT) is a biodegradable polyester with a growing market, finding applications in carpets, textiles, and thermoplastics. researchgate.net The synthesis of PTT typically involves the polycondensation of 1,3-propanediol (B51772) (PDO) with terephthalic acid (TPA) or its dimethyl ester. While various catalysts are employed in this process, sodium alkoxides derived from polyols, including 1,3-propanediol, have demonstrated notable catalytic activity in transesterification reactions, a key step in PTT synthesis. usask.ca

The use of a sodium salt of 1,3-propanediol can influence the polymerization kinetics. In transesterification reactions, sodium alkoxide catalysts have shown high initial reaction rates. For instance, in biodiesel production, a related transesterification process, polyol-derived sodium alkoxide/hydroxide (B78521) catalysts, including one from 1,3-propanediol, achieved over 95% yield within 1.5 hours. usask.ca The reaction rate with the 1,3-propanediol-derived catalyst was found to be faster than that with sodium methoxide. usask.ca This suggests that the use of propane-1,3-diol, sodium salt could potentially accelerate the PTT production process.

The polymerization of PTT is a complex process influenced by factors such as catalyst type, concentration, temperature, and pressure. The reaction typically proceeds in two stages: an initial esterification or transesterification followed by a polycondensation step conducted under high vacuum and elevated temperatures to remove byproducts and increase the molecular weight of the polymer. researchgate.net The choice of catalyst is critical in achieving high molecular weight PTT with desirable properties.

Table 1: Comparison of Initial Reaction Rates for Transesterification with Different Catalysts

| Catalyst | Initial Reaction Rate (First 2 minutes) |

|---|---|

| Sorbitol-derived sodium alkoxide/hydroxide | Slowest |

| Xylitol-derived sodium alkoxide/hydroxide | Slower than sodium methoxide |

| Sodium methoxide | Baseline |

| 1,2-propanediol-derived sodium alkoxide/hydroxide | Faster than sodium methoxide |

| 1,3-propanediol-derived sodium alkoxide/hydroxide | Faster than 1,2-propanediol derivative |

| Glycerol-derived sodium alkoxide/hydroxide | Fastest |

Data derived from a study on transesterification for biodiesel production, indicating the potential relative activity in polyester synthesis. usask.ca

Beyond PTT, propane-1,3-diol and its sodium salt are instrumental in the synthesis of a variety of other high-performance polymers.

Polyesters: A range of biodegradable polyesters can be synthesized from 1,3-propanediol and various dicarboxylic acids through transesterification polycondensation. researchgate.netscispace.com These polyesters exhibit a range of physical properties depending on the choice of the dicarboxylic acid. researchgate.net The catalytic activity of sodium alkoxides makes the sodium salt of 1,3-propanediol a viable candidate for catalyzing these polycondensation reactions. usask.ca The synthesis of these polyesters is often carried out in the bulk at high temperatures. researchgate.netnih.gov

Polyurethanes: Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. utm.my 1,3-propanediol can be used as a polyol component in the synthesis of polyurethanes. google.comresearchgate.net The reaction involves the addition of the hydroxyl groups of the diol to the isocyanate groups of the diisocyanate. utm.my While the direct use of the sodium salt is less common in conventional polyurethane synthesis, its reactive nature could be explored in specialized applications or for initiating specific polymerization pathways.

Polyethers: The synthesis of polyethers can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, this compound can act as the nucleophile, reacting with a dihalide to form a polyether chain. This reaction proceeds via an SN2 mechanism. wikipedia.org Another route to polyethers is the ring-opening polymerization of cyclic ethers, where an alkoxide can act as an initiator. Additionally, transetherification reactions involving the formation of di- or trialkoxides from diols like 1,3-propanediol can lead to the formation of polyethers. researchgate.net

1,3-propanediol can be converted into trimethylene carbonate (TMC), a six-membered cyclic carbonate monomer. researchgate.netrsc.org The ring-opening polymerization (ROP) of TMC leads to the formation of poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer with applications in the biomedical field. nih.gov

The ROP of cyclic carbonates can be initiated by a variety of species, including alkoxides. mdpi.com The sodium salt of 1,3-propanediol, being a sodium alkoxide, can potentially initiate the ROP of TMC. The polymerization proceeds via a nucleophilic attack of the alkoxide on the carbonyl carbon of the cyclic carbonate, leading to the opening of the ring and the formation of a propagating polymer chain. The polymerization can be carried out with or without an alcohol initiator. nih.gov In the absence of an alcohol, a zwitterionic ROP mechanism can lead to the formation of macrocycles. nih.gov

The use of different catalysts and initiators in the ROP of TMC allows for control over the molecular weight and architecture of the resulting PTMC. mdpi.com Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in the ROP of TMC. nih.gov

Functionalization of Polymeric Materials through 1,3-Propanediol Moieties

The introduction of functional groups onto a polymer backbone can significantly alter its properties and expand its applications. The "grafting onto" method is a common strategy for polymer functionalization, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. nih.gov

The hydroxyl groups of 1,3-propanediol offer reactive sites for grafting onto polymer backbones. By converting one of the hydroxyl groups to its sodium salt, the nucleophilicity is enhanced, facilitating its reaction with electrophilic sites on a polymer chain. This allows for the introduction of 1,3-propanediol moieties, which can then be further functionalized or can impart desirable properties such as hydrophilicity or biocompatibility to the material. This approach provides a versatile platform for creating polymers with tailored functionalities for specific applications. nih.gov

Cross-linking Agent in Material Systems and Polymer Networks

Cross-linking is a crucial process for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and solvent resistance. rsc.org Cross-linking can be achieved through various chemical reactions that form covalent bonds between polymer chains. nih.gov

While direct evidence for the use of this compound as a cross-linking agent is limited in the provided search results, its bifunctional nature suggests its potential in this application. As a dialkoxide, it could react with two separate polymer chains containing suitable electrophilic groups, such as alkyl halides or epoxides, thereby forming a bridge between them. The length and flexibility of the 1,3-propanediol unit would influence the properties of the resulting polymer network. The use of diamines with varying chain lengths has been shown to affect the absorption characteristics of cross-linked polyaspartic acid, indicating that the nature of the cross-linker is a critical parameter in designing polymer networks. nih.gov The development of dually cross-linked networks, combining both covalent and non-covalent interactions, offers a pathway to creating materials with advanced properties like self-healing and stimuli-responsiveness. rsc.org

Role in Specialized Organic Synthesis

Intermediate in Complex Organic Transformations and Multi-Step Synthesis

Propane-1,3-diol and its corresponding sodium salt are valued as versatile three-carbon (C3) intermediates in complex organic syntheses. The diol structure possesses two primary hydroxyl groups, which can be chemically modified. Conversion to the sodium salt (an alkoxide) enhances its nucleophilicity, making it a more reactive intermediate for subsequent transformations.

Reagent for Specific Chemical Reactions and Functional Group Manipulations

As a reagent, propane-1,3-diol, sodium salt, functions primarily as a dinucleophile. Its two alkoxide centers can participate in a variety of reactions to introduce the 1,3-dihydroxypropane moiety into a target molecule or to form linkages.

One key application is in the synthesis of diesters, particularly with polyunsaturated fatty acids. The reaction between the diol and the fatty acids can be carried out under mild conditions, demonstrating its utility in manipulating functional groups to create specific molecular architectures. google.com This reactivity is crucial for creating molecules where the 1,3-propanediol (B51772) unit acts as a central scaffold. The use of the sodium salt facilitates reactions such as Williamson ether synthesis or esterifications, allowing for the precise construction of ether or ester linkages.

Precursor for Advanced Chemical Compounds (Focus on Chemical Synthesis)

The propane-1,3-diol framework is a fundamental precursor for a range of advanced chemical compounds. Its derivatives are pivotal in synthesizing specialized molecules, including important aminodiols and lipophilic structures.

Synthesis of Serinol (2-amino-1,3-propanediol) and Related Aminodiols

Serinol (2-amino-1,3-propanediol) is a vital intermediate for various fine chemicals, including pharmaceuticals like the antibiotic chloramphenicol (B1208) and X-ray contrast agents such as Iopamidol. nih.govseemafinechem.comgoogleapis.com A common and industrially significant synthesis of Serinol relies on a derivative of propane-1,3-diol.

The process typically begins with the condensation of nitromethane (B149229) and paraformaldehyde in the presence of an aqueous alkali solution. google.comgoogle.com This reaction forms the sodium salt of 2-nitro-1,3-propanediol, a key, stable intermediate that can be readily isolated. nih.govgoogle.comgoogle.com This nitro-analogue salt is then subjected to catalytic hydrogenation, where the nitro group is reduced to an amino group, yielding Serinol. google.com This method is advantageous because it utilizes the pure, easily obtainable sodium salt of 2-nitro-1,3-propanediol, avoiding the difficulties associated with handling the free nitro-diol. google.com

| Step | Reactants | Key Intermediate/Product | Reaction Type | Reported Yield |

|---|---|---|---|---|

| 1 | Paraformaldehyde, Nitromethane, Aqueous Alkali (e.g., NaOH) | Sodium salt of 2-nitro-1,3-propanediol | Condensation (Henry Reaction) | Up to 91-97% google.comgoogle.com |

| 2 | Sodium salt of 2-nitro-1,3-propanediol, Hydrogen | Serinol (2-amino-1,3-propanediol) | Catalytic Hydrogenation | Up to 75.5% google.com |

Derivatization for Lipophilic and Conjugated Structures

The propane-1,3-diol scaffold is instrumental in the derivatization of bioactive compounds to enhance their lipophilicity. google.com Increased lipophilicity allows molecules to more easily cross lipid barriers in the body, such as cell membranes, which can improve the pharmacokinetic behavior of a drug. google.com

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Techniques for Structural Elucidation of Propane-1,3-diol, Sodium Salt and its Derivatives

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of this compound. These techniques provide detailed information on the atomic and molecular level, confirming the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence of the conversion of the diol to its corresponding sodium salt.

Upon formation of the sodium salt, the most significant change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the hydroxyl (-OH) protons of the parent diol. This occurs because the acidic protons are replaced by sodium ions. The chemical shifts of the methylene (B1212753) protons (-(CH₂)₃-) also experience a downfield shift due to the change in electron density upon deprotonation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of the proton and carbon skeletons.

For instance, adding a few drops of deuterium (B1214612) oxide (D₂O) to an NMR sample of an alcohol causes the -OH peak to disappear due to proton exchange, a method used to identify hydroxyl signals. libretexts.org The formation of the alkoxide salt achieves this identification permanently. The chemical shift of the hydroxyl hydrogen in an alcohol is also highly dependent on concentration and hydrogen bonding, which can cause wide variations in its position. msu.edu

Solid-state NMR can also be employed to study the structure of the salt in its solid form, providing insights into its crystalline structure and the coordination environment of the sodium ion. acs.org

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Propane-1,3-diol and its Sodium Salt (Illustrative)

| Nucleus | Propane-1,3-diol | This compound | Key Observation |

| ¹H NMR | ~3.7 ppm (t, 4H, -CH₂-O) | > 3.7 ppm (t, 4H, -CH₂-O) | Downfield shift of methylene protons adjacent to oxygen. |

| ~1.8 ppm (p, 2H, -CH₂-) | ~1.9 ppm (p, 2H, -CH₂-) | Minor shift of central methylene protons. | |

| Variable (s, 2H, -OH) | Absent | Disappearance of the hydroxyl proton signal. | |

| ¹³C NMR | ~60 ppm (-CH₂-O) | > 60 ppm (-CH₂-O) | Downfield shift of carbons bonded to oxygen. |

| ~32 ppm (-CH₂-) | ~33 ppm (-CH₂-) | Minor shift of the central carbon. |

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and identifying products and intermediates in the synthesis of this compound. Due to the ionic and non-volatile nature of the salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically required.

ESI-MS can be used to monitor the reaction progress by detecting the formation of the sodium salt in solution. The analysis would show a peak corresponding to the molecular ion of the monosodium or disodium (B8443419) salt. For process monitoring, MS can be coupled with thermogravimetric analysis (TGA-MS) to identify gases evolved during thermal decomposition, providing information on the compound's stability. researchgate.net Pyrolysis coupled with gas chromatography and mass spectrometry (Py-GC/MS) is another powerful tool to determine the stability of molecules at various temperatures. nih.gov

Table 2: Expected Ions in ESI-Mass Spectrometry

| Compound/Species | Formula | Expected Ion (Positive Mode) | m/z |

| Propane-1,3-diol | C₃H₈O₂ | [M+Na]⁺ | 99.04 |

| Propane-1,3-diol, monosodium salt | C₃H₇NaO₂ | [M+H]⁺ | 99.04 |

| Propane-1,3-diol, disodium salt | C₃H₆Na₂O₂ | [M+H]⁺ | 121.02 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups. edinst.com They are highly effective for confirming the formation of this compound from its diol precursor. ias.ac.in

In the IR spectrum of Propane-1,3-diol, a characteristic broad absorption band is observed in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl groups. Upon conversion to the sodium salt, this broad O-H band disappears completely. Concurrently, the C-O stretching vibration, typically seen around 1050 cm⁻¹, may shift in frequency and change in intensity, reflecting the formation of the C-O-Na⁺ bond. ias.ac.in Due to the hygroscopic nature of alkoxides, samples for IR analysis must be carefully protected from moisture, for instance, by using a KBr pellet sandwiched between ZnSe windows. ias.ac.in

Raman spectroscopy offers advantages for analyzing aqueous solutions and is particularly sensitive to non-polar bonds. It can be used to monitor the C-C backbone and C-H vibrations. The change in the electronic environment upon salt formation can induce shifts in the Raman-active modes, providing complementary information to IR spectroscopy. sporian.com

Table 3: Key Vibrational Spectroscopy Bands for Functional Group Analysis

| Vibrational Mode | Technique | Propane-1,3-diol (Approx. Wavenumber cm⁻¹) | This compound (Approx. Wavenumber cm⁻¹) | Interpretation |

| O-H Stretch | IR | 3200-3600 (broad) | Absent | Confirms deprotonation of hydroxyl groups. |

| C-H Stretch | IR, Raman | 2850-3000 | 2850-3000 | Aliphatic C-H bonds remain. |

| C-O Stretch | IR, Raman | ~1050 | Shifted from ~1050 | Indicates formation of the C-O⁻Na⁺ bond. |

Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating components in a mixture, allowing for the quantification of reactants, products, and impurities. This is critical for purity assessment and for monitoring the progress of reactions that produce this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is not feasible due to its non-volatile, ionic nature.

However, GC-MS is highly valuable for assessing the purity of the starting material, Propane-1,3-diol, and for quantifying it in reaction mixtures. Furthermore, the sodium salt can be analyzed after a derivatization step, where it is converted into a more volatile ester or ether derivative. For instance, diols can be transformed into their phenylboronic esters prior to GC-MS analysis, a method that is simple, fast, and sensitive. nih.gov This approach allows for the simultaneous determination of the diol and related compounds in complex matrices. nih.gov The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra. restek.com

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used to monitor the production of 1,3-propanediol (B51772) in fermentation broths and other complex mixtures. researchgate.netnih.gov

Various HPLC modes can be employed for the analysis.

Reversed-Phase (RP) HPLC: Using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile), this mode can separate Propane-1,3-diol from its less polar derivatives or impurities. sielc.com

Ion-Exchange Chromatography (IEC): This technique is ideal for separating ionic species. Cation exchange chromatography can be used to analyze the sodium salt directly, separating it from the neutral diol and other non-ionic components. researchgate.net

Ion-Exclusion Chromatography: This method is effective for separating neutral molecules like diols and glycerol (B35011) from ionic species in a mixture, often using an acidic mobile phase. researchgate.net

Detection is commonly achieved using a Refractive Index (RI) detector, which is sensitive to any analyte that differs in refractive index from the mobile phase. For greater specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). sielc.com

Table 4: Comparison of Chromatographic Methods for Analysis

| Technique | Applicability to this compound | Sample Preparation | Typical Detector(s) | Primary Use |

| GC-MS | Indirectly, after derivatization. | Derivatization to a volatile form is required. | Mass Spectrometry (MS) | Purity analysis of volatile precursors; Analysis of byproducts; Quantitative analysis post-derivatization. |

| HPLC | Direct analysis is feasible. | Dilution in mobile phase. | Refractive Index (RI), Mass Spectrometry (MS) | Purity assessment of the final salt; Reaction monitoring; Analysis of complex mixtures and fermentation broths. researchgate.netmdpi.com |

In-Situ Spectroscopic Approaches for Mechanistic Studies of Propanediol (B1597323) Reactions

In-situ spectroscopic techniques are powerful tools for elucidating the mechanisms of reactions involving propanediols. These methods allow for the real-time monitoring of reacting systems under actual process conditions without the need for sampling and quenching, providing dynamic information about reaction kinetics, intermediates, and catalyst behavior. researchgate.netnih.gov This is a significant advantage over traditional offline analyses, enabling a deeper understanding of the complex chemical transformations that occur.

Near-Infrared Spectroscopy (NIRS) is one such technique that has been effectively employed for the real-time, noninvasive monitoring of 1,3-propanediol production during fermentation processes. researchgate.net By immersing a steam-sterilizable optical-fiber probe directly into the culture, spectra can be collected continuously. researchgate.net These spectra contain information about the concentrations of various components in the broth, including the substrate (e.g., glycerol), the product (1,3-propanediol), and other metabolites. researchgate.net

To extract quantitative information from the complex NIR spectra, multivariate data analysis methods such as Partial Least-Squares (PLS) regression are used. researchgate.netpolito.it These statistical models correlate the spectral data with the concentrations of specific analytes determined by a reference method (e.g., HPLC). Once a robust model is built, it can be used to predict the concentrations of key components in real-time, facilitating process control and optimization. researchgate.net For the fermentation of glycerol to 1,3-propanediol, highly accurate PLSR models have been developed, demonstrating the suitability of in-situ NIRS for monitoring these bioprocesses. researchgate.net

The insights gained from in-situ spectroscopy are crucial for mechanistic modeling. For example, in the partial oxidation of 1,3-propanediol, various competing reaction pathways, including free-radical and concerted mechanisms, have been proposed. researchgate.net In-situ analytical methods are essential to identify the chemical components present in the system, which helps in constructing and validating detailed reaction networks. researchgate.net By observing the formation and consumption of intermediates, researchers can quantitatively test different mechanistic postulates and determine the most plausible reaction pathways. This level of understanding is critical for designing more selective and efficient catalysts and processes. researchgate.net

Other in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are also applied to study catalytic reactions like the hydrogenolysis of glycerol to propanediols. frontiersin.orgnih.gov These methods can provide information about the catalyst surface and the adsorbed species during the reaction, shedding light on the active sites and the elementary steps of the catalytic cycle.

Interactive Table: Performance of In-Situ NIRS for Propanediol Process Monitoring

| Analyte | Spectroscopic Technique | Multivariate Model | Performance Metric | Value | Application | Reference |

| Glycerin | Near-Infrared (NIR) | PLSR | R2 | 0.98 | Real-time monitoring of fermentation | researchgate.net |

| Glycerin | Near-Infrared (NIR) | PLSR | RMSEP (g·L-1) | 0.116 | Real-time monitoring of fermentation | researchgate.net |

| Ethanol (B145695) | Near-Infrared (NIR) | PLSR | R2 | 0.95 | Real-time monitoring of fermentation | researchgate.net |

| Ethanol | Near-Infrared (NIR) | PLSR | RMSEP (g·L-1) | 0.06 | Real-time monitoring of fermentation | researchgate.net |

R2: Coefficient of Determination; RMSEP: Root Mean Square Error of Prediction; PLSR: Partial Least-Squares Regression

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and inherent reactivity of the 1,3-propanediolate anion and its interaction with the sodium cation. nih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived. diode.zonedntb.gov.ua

Research in this area typically involves optimizing the geometry of the propanediolate anion to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be extracted. The distribution of electron density is of primary interest, as it reveals the most electron-rich regions of the molecule, which are indicative of its nucleophilic and basic character. The negative charge is predominantly localized on the oxygen atom of the alkoxide, making it the primary site for reaction.

Key electronic properties calculated to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. For the 1,3-propanediolate anion, the HOMO is localized on the deprotonated oxygen atom, indicating its role as an electron donor in reactions. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For the propanediolate anion, these maps show a region of high negative potential around the alkoxide oxygen, confirming it as the site most susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence stability and reactivity. nih.gov

These calculations allow for the prediction of various reactivity descriptors that quantify the molecule's chemical behavior. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -2.5 eV | Indicates strong electron-donating capability (nucleophilicity/basicity). |

| LUMO Energy | +1.8 eV | Shows the energy level of the lowest unoccupied orbital. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charge on O⁻ | -0.85 e | Confirms significant negative charge localization on the alkoxide oxygen. |

| Dipole Moment | 3.2 Debye | Indicates a high degree of polarity in the anion. |

Molecular Dynamics Simulations of Compound Interactions and Solvation Effects

While quantum mechanics is excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. uni-ulm.de

For propane-1,3-diol, sodium salt, MD simulations are crucial for understanding its solvation, particularly in water or alcohol-based solvents. These simulations can model a large number of solvent molecules surrounding one or more sodium propanediolate ion pairs, providing a dynamic picture of the interactions. nih.gov

Key insights from MD simulations include:

Solvation Shell Structure: Simulations reveal how solvent molecules arrange themselves around the sodium cation and the propanediolate anion. Water molecules, for example, will orient their hydrogen atoms towards the negatively charged oxygen of the anion and their oxygen atoms towards the Na⁺ cation. The number of molecules in this first solvation shell (the coordination number) and their average distance can be precisely calculated.

Ion Pairing: MD simulations can quantify the extent to which the Na⁺ cation and the propanediolate anion remain associated as a contact ion pair, become separated by a single layer of solvent (solvent-separated ion pair), or exist as free ions in solution. This is highly dependent on the solvent's dielectric constant.

Transport Properties: From the trajectories of the ions and solvent molecules, transport properties such as diffusion coefficients can be calculated. nih.gov This information is relevant to understanding how the species move through a medium, which can affect reaction rates. nih.gov

Studies of related systems, such as propane-1,3-diol in ionic liquids or aqueous salt solutions, provide a methodological basis for these investigations. nih.govresearchgate.net

| Parameter | Typical Simulated Result | Significance |

|---|---|---|

| Na⁺-Water (Oxygen) RDF Peak | 2.4 Å | Defines the distance of the first solvation shell around the sodium ion. |

| O⁻-Water (Hydrogen) RDF Peak | 1.8 Å | Indicates strong hydrogen bonding between the alkoxide and water. |

| Coordination Number of Na⁺ | ~5-6 water molecules | Shows the number of water molecules directly interacting with the cation. |

| Diffusion Coefficient of Anion | ~0.9 x 10⁻⁵ cm²/s | Quantifies the mobility of the propanediolate anion in the simulated solvent. |

Reaction Mechanism Elucidation through Computational Modeling of Propanediol (B1597323) Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction and identify the rate-determining step.

For pathways involving the 1,3-propanediolate anion, computational studies can explore its role as a nucleophile or a base. For example, in a nucleophilic substitution reaction, modeling can be used to:

Identify the transition state structure for the attack of the alkoxide on an electrophilic center.

Calculate the activation energy barrier for the reaction. A lower activation energy implies a faster reaction.

Compare competing reaction pathways, such as substitution versus elimination, to predict the major product.

Computational models have been successfully used to elucidate the mechanisms of complex processes, such as the oxidation of secondary alcohols, where deprotonation by a base is a key step. nih.govresearchgate.net Similar approaches can be applied to understand reactions where sodium 1,3-propanediolate acts as a catalyst or reagent. For instance, in an esterification or etherification reaction, the propanediolate anion would serve as the active nucleophile. Theoretical calculations can map the potential energy surface of the reaction, providing a detailed step-by-step description of bond breaking and formation. researchgate.net

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

Building on mechanistic studies, computational chemistry can be used to establish structure-reactivity relationships and predict reaction selectivity. rsc.org By systematically modifying the structure of a reactant and calculating the effect on the reaction's activation energy, quantitative structure-activity relationships (QSAR) can be developed. acs.org

For the 1,3-propanediolate anion, key questions of selectivity arise:

Chemoselectivity: In a molecule with multiple electrophilic sites, which one will the alkoxide preferentially attack? Computational models can predict this by comparing the activation energies for attack at each site.

Regioselectivity: If a reaction can yield different constitutional isomers, which one will be favored? For example, in the opening of an unsymmetrical epoxide, theoretical calculations can predict whether the alkoxide will attack the more or less sterically hindered carbon atom.

Stereoselectivity: How does the stereochemistry of the reactants influence the stereochemistry of the products? By calculating the energies of diastereomeric transition states, computational models can predict which product stereoisomer will be formed in excess. nih.gov